

Physical and chemical properties of spiro[chroman-2,1'-cyclobutan]-4-amine

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Compound of Interest		
Compound Name:	Spiro[chroman-2,1'-cyclobutan]-4- amine	
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An In-depth Technical Guide on the Physical and Chemical Properties of **Spiro[chroman-2,1'-cyclobutan]-4-amine**

For the attention of: Researchers, scientists, and drug development professionals.

This document serves as a comprehensive technical guide on the core physical and chemical properties of **spiro[chroman-2,1'-cyclobutan]-4-amine**. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and computational predictions to provide a robust foundational understanding for research and development purposes.

Introduction

Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved pharmacological properties. The spiro[chroman-2,1'-cycloalkane] scaffold is a prominent heterocyclic framework found in numerous biologically active compounds. This guide focuses on a specific derivative, spiro[chroman-2,1'-cyclobutan]-4-amine, providing an in-depth overview of its predicted physicochemical properties, a plausible synthetic route, and its potential biological significance based on the current understanding of analogous structures.

Predicted Physicochemical Properties



The following table summarizes the predicted physicochemical properties of **spiro[chroman-2,1'-cyclobutan]-4-amine**. These values are derived from computational modeling and comparison with experimentally determined properties of analogous spirochroman derivatives.

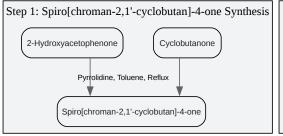
Table 1: Predicted Physicochemical Properties

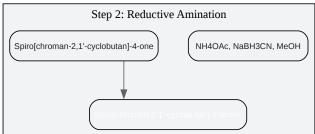
Property	Predicted Value / Characteristic	
Molecular Formula	C12H15NO	
Molecular Weight	189.25 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	95 - 110 °C	
Boiling Point	> 300 °C (decomposition likely)	
Soluble in methanol, ethanol, DMSO chloroform. Sparingly soluble in water		
pKa (amine)	8.5 - 9.5	
LogP	2.3 ± 0.5	

Proposed Synthetic Pathway

A feasible synthetic route to **spiro[chroman-2,1'-cyclobutan]-4-amine** involves a two-step process starting with the synthesis of the corresponding ketone, spiro[chroman-2,1'-cyclobutan]-4-one, followed by reductive amination.







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Caption: Proposed synthesis of spiro[chroman-2,1'-cyclobutan]-4-amine.

Experimental Protocol: Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one

- Reaction Setup: To a solution of 2-hydroxyacetophenone (1.0 eq) in toluene, add cyclobutanone (1.2 eq) and a catalytic amount of pyrrolidine (0.1 eq).
- Reaction Condition: The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with
 water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under
 reduced pressure, and the crude product is purified by column chromatography on silica gel
 (eluent: ethyl acetate/hexane gradient) to yield spiro[chroman-2,1'-cyclobutan]-4-one.

Experimental Protocol: Reductive Amination

- Reaction Setup: Spiro[chroman-2,1'-cyclobutan]-4-one (1.0 eq) is dissolved in methanol, followed by the addition of ammonium acetate (10 eq).
- Reaction Condition: The mixture is stirred at room temperature, and sodium cyanoborohydride (1.5 eq) is added portion-wise. The reaction is monitored by TLC.

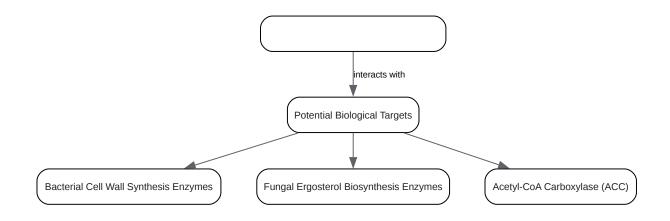


Work-up and Purification: The reaction is quenched with water, and the pH is adjusted to >10 with aqueous NaOH. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried. After solvent removal, the crude amine is purified by column chromatography (eluent: dichloromethane/methanol gradient) to afford spiro[chroman-2,1'-cyclobutan]-4-amine.

Potential Biological Activity and Signaling Pathways

The spirochroman scaffold is associated with a wide range of biological activities. While **spiro[chroman-2,1'-cyclobutan]-4-amine** has not been extensively studied, its analogues have shown promise as antimicrobial agents and enzyme inhibitors.

- Antimicrobial Activity: Spirochroman derivatives have demonstrated activity against various bacterial and fungal strains. The proposed mechanism often involves the disruption of cell membranes or inhibition of key metabolic enzymes.
- Enzyme Inhibition: Certain spiro[chromane-2,4'-piperidine]-4-one derivatives are known inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis. This suggests that spiro[chroman-2,1'-cyclobutan]-4-amine could be a candidate for development as a metabolic disorder or oncology therapeutic.



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Caption: Potential biological targets for the title compound.



Conclusion

Spiro[chroman-2,1'-cyclobutan]-4-amine is a novel compound with significant potential for drug discovery and development. This guide provides a foundational understanding of its predicted properties and a viable synthetic strategy. Further experimental validation is necessary to fully elucidate its chemical behavior and pharmacological profile. The information presented here is intended to catalyze further research into this promising area of medicinal chemistry.

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